
2-Methyl-d3-propionic Acid
Vue d'ensemble
Description
Physical And Chemical Properties Analysis
“2-Methyl-d3-propionic Acid” is a colorless oily liquid with a strong pungent odor. It has a melting point of -47 °c, a boiling point of 154.5 °c, and a relative density of 0.949. Its refractive index is 3930, and it has a flash point (closed cup) of 76.67 °c. The surface tension is (25.2±0.3)mN/m at 20 °c. It is miscible with water and soluble in ethanol, ether, etc .
Applications De Recherche Scientifique
Applications in Chemical Engineering
2-Methyl-d3-propionic Acid, a variant of propionic acid, holds significance in chemical engineering. Propionic acid itself is used widely in various industries, including chemical, pharmaceutical, and food industries. A study by Keshav, Chand, and Wasewar (2009) highlights the use of reactive extraction techniques for recovering propionic acid from fermentation broth, a process critical in downstream processing for product separation in these industries (Keshav, Chand, & Wasewar, 2009).
Environmental Applications
In environmental science, propionic acid derivatives like this compound are studied for pollutant adsorption. Kamaraj et al. (2018) explored the use of zinc hydroxide for adsorbing hazardous 2-(2-methyl-4-chlorophenoxy) propionic acid from water, demonstrating the compound's relevance in water purification processes (Kamaraj, Pandiarajan, Vasudevan, & Vasudevan, 2018).
Biochemical Research
The acidic properties of propionic acid derivatives are of interest in biochemical research. Ocak (2020) investigated the acidity strengths of various propionic acid derivatives in different solvents, an essential aspect for understanding their behavior in biochemical reactions (Ocak, 2020).
Fermentation and Bioprocessing
This compound, similar to its parent compound, plays a role in fermentation processes. Rodriguez et al. (2014) discussed the fermentative production of propionic acid from sugars, which has applications in producing plastics, food preservatives, and pharmaceuticals (Rodriguez, Stowers, Pham, & Cox, 2014).
Safety and Hazards
The safety data sheet for propionic acid, a related compound, indicates that it is flammable and may be corrosive to metals. It can cause severe skin burns and eye damage, and may cause respiratory irritation. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
2-Methyl-d3-propionic Acid, also known as Isobutyric Acid or Isobutanoic Acid, is a carboxylic acid . It is primarily used as a food additive and flavoring agent It is known that carboxylic acids like this compound can interact with various enzymes and receptors in the body .
Mode of Action
As a carboxylic acid, it can participate in various biochemical reactions, including the formation of amide, ester, anhydride, and chloride derivatives . It can also undergo metabolism via conversion to propionyl coenzyme A (propionyl-CoA), which is part of the usual metabolic pathway that carboxylic acids participate within in the human body .
Biochemical Pathways
This compound, being a carboxylic acid, is involved in the metabolic pathway of carboxylic acids. It is typically metabolized to propionyl-CoA, which is a part of the citric acid cycle . This cycle is a key metabolic pathway that unifies carbohydrate, fat, and protein metabolism. The products of this cycle are used in various other biochemical reactions.
Pharmacokinetics
It is likely metabolized in the liver and excreted in the urine .
Result of Action
Its metabolic product, propionyl-CoA, is involved in the citric acid cycle, which plays a crucial role in energy production .
Analyse Biochimique
Biochemical Properties
2-Methyl-d3-propionic Acid plays a significant role in biochemical reactions, particularly in the metabolism of amino acids. It interacts with several enzymes and proteins, including propionyl-CoA carboxylase and methylmalonyl-CoA mutase. These enzymes are crucial in the catabolic pathway of branched-chain amino acids such as valine and isoleucine . The interaction of this compound with these enzymes involves the conversion of propionyl-CoA to methylmalonyl-CoA, which subsequently enters the tricarboxylic acid cycle after its conversion to succinyl-CoA . This process is essential for maintaining metabolic homeostasis and energy production in cells.
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt endocytosis, cell cycle, and cellular respiration in yeast cells . The compound causes a significant increase in the uptake of lucifer yellow in yeast cells, indicating enhanced endocytosis. Additionally, it causes cell cycle arrest by increasing the proportion of cells in the G1 phase and decreasing the proportion in the G2 phase. Furthermore, this compound disrupts cellular respiration, leading to reduced mitochondrial activity and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound interacts with propionyl-CoA carboxylase and methylmalonyl-CoA mutase, leading to the conversion of propionyl-CoA to methylmalonyl-CoA . This interaction is crucial for the proper functioning of the tricarboxylic acid cycle and energy production in cells. Additionally, this compound has been shown to modulate mitochondrial function by enhancing maximal mitochondrial respiration and inducing mitochondrial dysfunction upon chronic exposure . These effects are mediated through its interactions with mitochondrial complexes and fatty acid oxidation pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound can cause long-term changes in cellular stress, metabolism, and mitochondrial respiration . These changes are observed in both in vitro and in vivo studies, indicating the compound’s potential for causing sustained alterations in cellular function. Additionally, the stability of this compound in laboratory settings is influenced by factors such as temperature, pH, and the presence of other biomolecules .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound can improve cardiac contractility in isolated perfused mouse hearts in a dose-dependent manner . At low doses, this compound enhances maximal mitochondrial respiration and energy production. At high doses, it can cause mitochondrial dysfunction and reduced cellular activity . These findings suggest that the compound has a threshold effect, with beneficial effects at low doses and potential toxic or adverse effects at high doses.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the catabolic pathway of branched-chain amino acids and the tricarboxylic acid cycle. The compound interacts with enzymes such as propionyl-CoA carboxylase and methylmalonyl-CoA mutase, leading to the conversion of propionyl-CoA to methylmalonyl-CoA . This conversion is essential for maintaining metabolic flux and energy production in cells. Additionally, this compound affects the levels of various metabolites, including valine, isoleucine, and their intermediates . These effects are crucial for maintaining metabolic homeostasis and preventing metabolic disorders.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve various transporters and binding proteins. The compound is transported across cell membranes through specific transporters and is distributed within different cellular compartments . Additionally, this compound interacts with binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s bioavailability and its effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is directed to specific compartments or organelles through targeting signals present in its structure . Additionally, post-translational modifications such as phosphorylation and acetylation can affect its localization and activity . These modifications are crucial for the compound’s function and its interactions with other biomolecules within cells.
Propriétés
IUPAC Name |
3,3,3-trideuterio-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O2/c1-3(2)4(5)6/h3H,1-2H3,(H,5,6)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNPFQTWMSNSAP-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649443 | |
| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
91.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95926-99-1 | |
| Record name | 2-Methyl(3,3,3-~2~H_3_)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



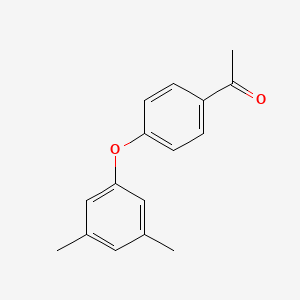


![1-(1-(2-(4-Chlorophenyl)-2-oxoethyl)piperidin-4-yl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1360952.png)

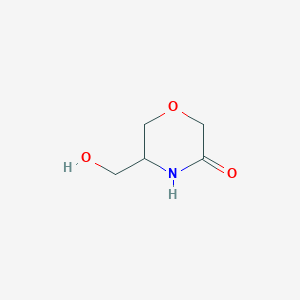
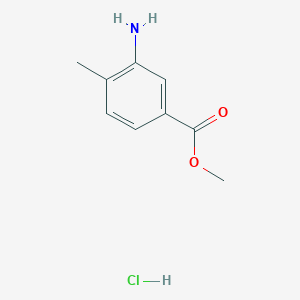
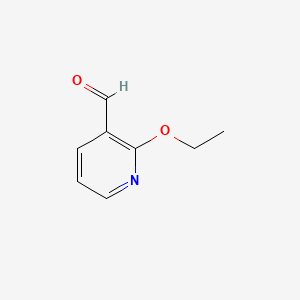
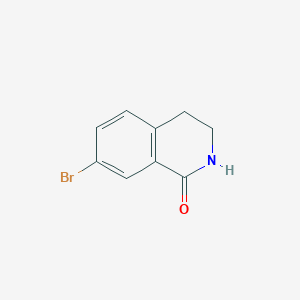
![4-allyl-5-[(3-chloro-4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360966.png)
![5-[4-(difluoromethoxy)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1360967.png)
![4-allyl-5-[4-(difluoromethoxy)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1360968.png)
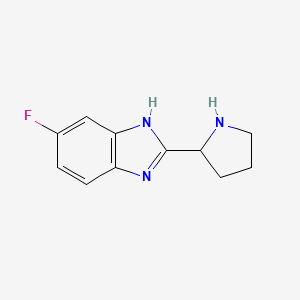
![[1-(5-Methoxy-1,3-benzoxazol-2-yl)piperidin-3-yl]acetic acid](/img/structure/B1360971.png)